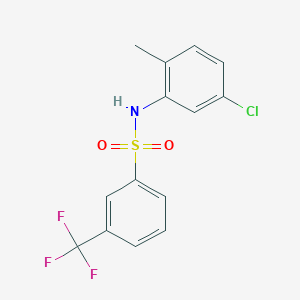

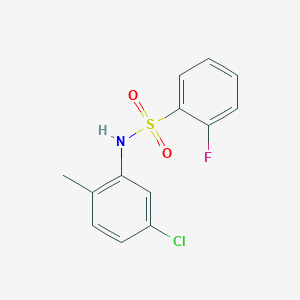

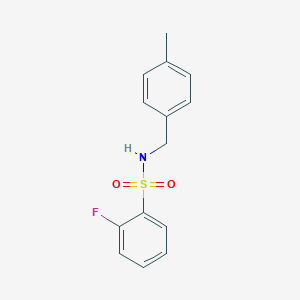

N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the movement of salt and water across cell membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 inhibits the function of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide by binding to a specific site on the protein. The binding of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 to N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide prevents the opening of the ion channel, thereby reducing the movement of salt and water across cell membranes. This leads to the restoration of ion transport in cells expressing mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins.

Biochemical and Physiological Effects

N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can increase the activity of mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins, leading to an improvement in ion transport across cell membranes. In vivo studies using animal models of cystic fibrosis have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can improve lung function by reducing inflammation and increasing mucus clearance. N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been shown to have anti-inflammatory effects in other disease models.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been shown to have a high degree of specificity for N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide, reducing the likelihood of off-target effects. However, one limitation of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172. One area of interest is the development of more potent and selective N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide inhibitors. Another area of research is the development of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide modulators that can increase the activity of mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins. Additionally, there is ongoing research on the use of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 in combination with other drugs for the treatment of cystic fibrosis and other diseases. Finally, there is interest in the development of new animal models for cystic fibrosis that can better mimic the human disease.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-methylphenylamine with 2-fluorobenzenesulfonyl chloride in the presence of a base to form the intermediate N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide. The intermediate is then purified and converted into N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 using a series of reactions involving various reagents and solvents.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can increase the activity of mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins that are defective in their ion channel function. In vivo studies using animal models of cystic fibrosis have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can improve lung function and reduce inflammation. N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been studied for its potential applications in other diseases such as polycystic kidney disease, diarrhea, and pancreatitis.

properties

Product Name |

N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide |

|---|---|

Molecular Formula |

C13H11ClFNO2S |

Molecular Weight |

299.75 g/mol |

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C13H11ClFNO2S/c1-9-6-7-10(14)8-12(9)16-19(17,18)13-5-3-2-4-11(13)15/h2-8,16H,1H3 |

InChI Key |

IQQXAJIOPIZQGR-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2F |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249701.png)

![5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249705.png)

![Ethyl 4-[bis(phenylsulfonyl)amino]benzoate](/img/structure/B249743.png)

![2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B249751.png)